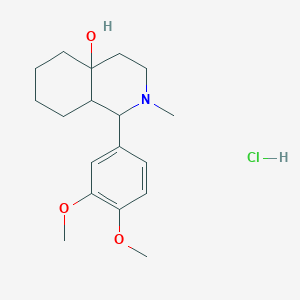

![molecular formula C20H12BrClN2O3 B6040878 4-{[5-(3-bromophenyl)-2-furyl]methylene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B6040878.png)

4-{[5-(3-bromophenyl)-2-furyl]methylene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-{[5-(3-bromophenyl)-2-furyl]methylene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione” is a heterocyclic compound. It is part of a class of compounds known as pyrazolines . Pyrazolines and their derivatives have been the focus of much interest due to their confirmed biological and pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a linear formula of C18H14BrNO4S2 . It contains a pyrazolidinedione core, with various functional groups attached, including a bromophenyl group, a furyl group, and a chlorophenyl group .Mecanismo De Acción

Target of Action

It is known that pyrazole-bearing compounds, which this compound is a derivative of, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The compound may interact with the Leishmania aethiopica clinical isolate and Plasmodium berghei, which are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes that result in its antileishmanial and antimalarial activities.

Biochemical Pathways

Given its potential antileishmanial and antimalarial activities, it can be inferred that the compound likely interferes with the life cycle of the leishmania and plasmodium parasites, disrupting their ability to infect and proliferate within host cells .

Result of Action

The compound’s antileishmanial and antimalarial activities suggest that it can inhibit the growth of Leishmania and Plasmodium parasites. For instance, a similar compound displayed superior antipromastigote activity, being more active than standard drugs . This indicates that the compound could potentially lead to a reduction in parasite load, alleviating the symptoms of leishmaniasis and malaria.

Análisis Bioquímico

Biochemical Properties

4-{[5-(3-bromophenyl)-2-furyl]methylene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione: plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . The inhibition of AchE leads to an accumulation of acetylcholine, resulting in enhanced cholinergic transmission. Additionally, This compound interacts with reactive oxygen species (ROS), reducing oxidative stress by scavenging free radicals .

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, leading to the release of cytochrome c from mitochondria and subsequent activation of caspases . Furthermore, This compound affects gene expression by upregulating the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative stress .

Molecular Mechanism

The molecular mechanism of This compound involves several key interactions at the molecular level. This compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine . Additionally, it interacts with ROS, neutralizing them and reducing oxidative damage to cellular components . The compound also modulates gene expression by binding to specific transcription factors, leading to the upregulation of antioxidant enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that This compound maintains its efficacy in reducing oxidative stress and inhibiting acetylcholinesterase activity . Prolonged exposure to high concentrations may lead to cellular toxicity and adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced cholinergic transmission and reduced oxidative stress . At higher doses, it may cause toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses .

Metabolic Pathways

This compound: is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound . The compound also affects metabolic flux by modulating the activity of key enzymes involved in oxidative stress and cholinergic transmission .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it accumulates in specific compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its effects . The distribution of the compound within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of This compound plays a crucial role in its activity and function. The compound is primarily localized in the mitochondria, where it interacts with mitochondrial enzymes and modulates oxidative stress . It also localizes to the endoplasmic reticulum, where it affects protein folding and cellular stress responses . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy and specificity .

Propiedades

IUPAC Name |

(4Z)-4-[[5-(3-bromophenyl)furan-2-yl]methylidene]-1-(3-chlorophenyl)pyrazolidine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12BrClN2O3/c21-13-4-1-3-12(9-13)18-8-7-16(27-18)11-17-19(25)23-24(20(17)26)15-6-2-5-14(22)10-15/h1-11H,(H,23,25)/b17-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFALLFKMZIWRHO-BOPFTXTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)C2=CC=C(O2)/C=C\3/C(=O)NN(C3=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12BrClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

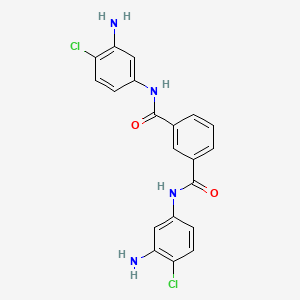

![1-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-3-piperidinecarboxamide trifluoroacetate](/img/structure/B6040795.png)

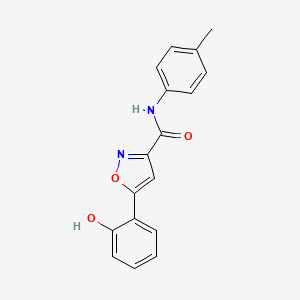

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6040799.png)

![2,6-dimethyl-4-[4-(trifluoromethoxy)benzyl]morpholine](/img/structure/B6040806.png)

![6-(2-chlorophenyl)-N-(1,4-dioxan-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6040812.png)

![{2-[(3-ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6040822.png)

![methyl 4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B6040832.png)

![N-[(1-benzylpyrrolidin-3-yl)methyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B6040839.png)

![2-{3-[3-(4-fluorophenyl)-1-pyrrolidinyl]-3-oxopropyl}-5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazole](/img/structure/B6040851.png)

![2-{4-[(2,2-dimethylmorpholin-4-yl)methyl]phenyl}-6-[2-(1H-pyrazol-1-yl)ethyl]pyrimidin-4(3H)-one](/img/structure/B6040859.png)

![2-(3-chlorophenyl)-3,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6040889.png)

![N-(2-methoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6040900.png)